![molecular formula C17H26N2O4S B4393223 N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It is commonly referred to as AZE and is a member of the sulfonamide family of compounds. The synthesis of AZE and its mechanism of action have been extensively studied, and the compound has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AZE is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, AZE reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
AZE has been found to have several biochemical and physiological effects. It has been found to reduce the production of cytokines and chemokines, which are involved in inflammation. Additionally, AZE has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. This reduction in ROS production has been attributed to AZE's antioxidant properties. Furthermore, AZE has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using AZE in lab experiments is its efficiency in inhibiting COX-2 and reducing the production of prostaglandins. Additionally, AZE has been found to have low toxicity, making it a safe candidate for use in lab experiments. However, one of the limitations of using AZE in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving AZE. One potential direction is to further investigate its potential applications in the treatment of cancer. Additionally, further studies could be conducted to explore its potential use in the treatment of other inflammation and pain-related disorders. Furthermore, research could be conducted to improve the solubility of AZE, making it more versatile for use in lab experiments. Finally, further studies could be conducted to fully understand the mechanism of action of AZE.
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide, or AZE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. The potential applications of AZE in the treatment of cancer and other inflammation and pain-related disorders make it a promising candidate for further research.
Scientific Research Applications
AZE has been extensively studied for its potential applications in medicine. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, AZE has been found to have antitumor and antiproliferative effects, making it a promising candidate for the treatment of cancer. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit angiogenesis.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-19(14-17(20)18-12-6-4-5-7-13-18)24(21,22)16-10-8-15(23-2)9-11-16/h8-11H,3-7,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAPIMCBRZOYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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